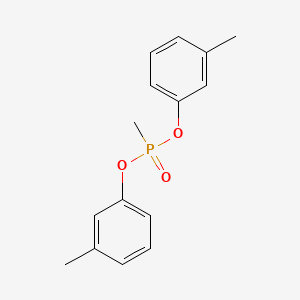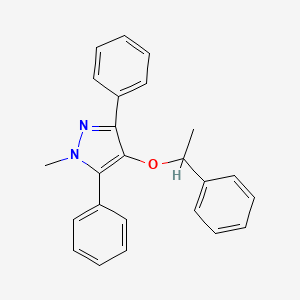
1,2-Bis(2-isocyanatopropan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(2-isocyanatopropan-2-yl)benzene is an organic compound with the molecular formula C14H16N2O2This compound is characterized by the presence of two isocyanate groups attached to a benzene ring, making it a versatile chemical in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(2-isocyanatopropan-2-yl)benzene is typically synthesized through the reaction of diisopropenylbenzene with hydrogen chloride, followed by the addition of isocyanic acid. The reaction proceeds as follows :
C6H4(C(Me)=CH2)2+2HCl→C6H4(CMe2Cl)2
C6H4(CMe2Cl)2+2HNCO→C6H4(CMe2NCO)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to remove any impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(2-isocyanatopropan-2-yl)benzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: It can polymerize to form polyurethanes, which are widely used in coatings, adhesives, and foams.
Common Reagents and Conditions
Alcohols: React with isocyanate groups to form urethanes.
Amines: React with isocyanate groups to form ureas.
Catalysts: Often used to accelerate the polymerization process.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Resulting from polymerization reactions.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(2-isocyanatopropan-2-yl)benzene has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of various polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in the formulation of drug delivery systems and biomedical coatings.
Industry: Integral in the production of coatings, adhesives, sealants, and elastomers
Wirkmechanismus
The mechanism of action of 1,2-Bis(2-isocyanatopropan-2-yl)benzene primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of urethanes and ureas. The molecular targets include hydroxyl and amine groups, which are abundant in various substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylene diisocyanate: Another diisocyanate used in the production of polyurethanes.
Isophorone diisocyanate: Known for its use in coatings and elastomers.
Methylene diphenyl diisocyanate: Widely used in the production of rigid polyurethane foams.
Uniqueness
1,2-Bis(2-isocyanatopropan-2-yl)benzene is unique due to its sterically hindered isocyanate groups, which provide slower reactivity. This property is advantageous in applications requiring controlled reaction rates, such as the production of polyurethane dispersions .
Eigenschaften
CAS-Nummer |
58067-42-8 |
|---|---|
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
1,2-bis(2-isocyanatopropan-2-yl)benzene |
InChI |
InChI=1S/C14H16N2O2/c1-13(2,15-9-17)11-7-5-6-8-12(11)14(3,4)16-10-18/h5-8H,1-4H3 |
InChI-Schlüssel |
NNOZGCICXAYKLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1C(C)(C)N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


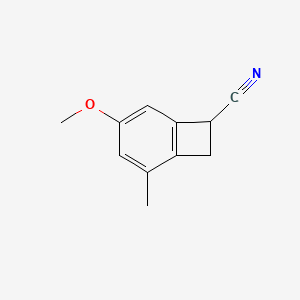
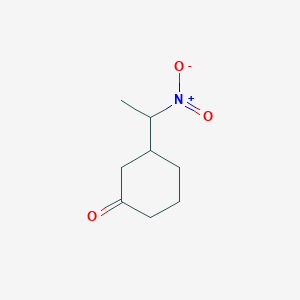
![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)


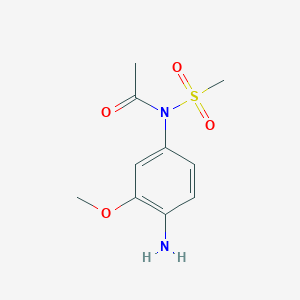

![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)

![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)
